molecular formula C8H15BrN2O2 B2683677 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide CAS No. 50707-79-4

2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide

Cat. No.: B2683677
CAS No.: 50707-79-4
M. Wt: 251.124
InChI Key: LSOZZGUCEXUNQW-UHFFFAOYSA-N
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Description

2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a spirocyclic compound featuring a six-membered ring fused to a five-membered heterocyclic system containing oxygen (oxa) and two nitrogen (diaza) atoms. The methyl group at position 2 and the hydrobromide salt enhance its stability and solubility, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.BrH/c1-6-7(11)10-8(12-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOZZGUCEXUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(O1)CCNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of spirocyclic ketones or alcohols, while reduction may yield different spirocyclic amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H15BrN2O2
  • Molecular Weight : 251.12 g/mol
  • CAS Number : 50707-79-4
  • IUPAC Name : 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide

The compound features a spirocyclic structure that is characteristic of various biologically active molecules, providing a unique framework for interaction with biological targets.

Pharmacological Applications

  • Cognitive Enhancers :
    • Research indicates that derivatives of 1-oxa-4,8-diazaspiro[4.5]decan compounds exhibit high affinities for muscarinic receptors (M1 and M2), which are crucial in cognitive processes. For instance, a study demonstrated that certain analogs could ameliorate memory impairments induced by scopolamine in rat models, suggesting potential use in treating cognitive disorders such as Alzheimer's disease .
  • Antihypertensive Agents :
    • Compounds related to 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one have been explored for their antihypertensive properties. The structural modifications allow these compounds to interact effectively with vascular systems to regulate blood pressure .
  • Antidepressant Activity :
    • Preliminary studies have suggested that some diazaspiro compounds may exhibit antidepressant-like effects in animal models. These findings open avenues for further research into their mechanisms of action and potential therapeutic applications .

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry evaluated the cognitive-enhancing effects of related diazaspiro compounds through behavioral assays in rats. The results indicated a significant improvement in memory retention associated with muscarinic receptor activation .

Case Study 2: Antihypertensive Effects

In another investigation, researchers tested the antihypertensive effects of modified diazaspiro compounds on hypertensive rat models. The results demonstrated a marked reduction in blood pressure, supporting the potential use of these compounds as therapeutic agents for hypertension .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact molecular targets and pathways are often the subject of ongoing research, as understanding these interactions can provide insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[4.5]decan-3-one scaffold is a versatile framework for drug discovery. Below is a detailed comparison of 2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide with analogous compounds:

Structural Variations and Physicochemical Properties
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Applications References
2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide 2-methyl, hydrobromide salt C₈H₁₅BrN₂O₂ 275.12 Enhanced solubility due to HBr salt; potential CNS or anti-ulcer activity
8-(3-Bromo-5-chloropyridin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one 3-bromo-5-chloropyridinyl substitution C₁₃H₁₄BrClN₂O₂ 367.62 Likely kinase inhibitor or antiviral agent
1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-methyl-, 1,1-dioxide Sulfur substitution (thia), methyl, dioxide C₈H₁₄N₂O₃S 218.27 Increased metabolic stability; sulfone group enhances polarity
8-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one HCl Phenothiazine-propyl chain, HCl salt C₂₂H₂₄Cl₂N₃OS 482.49 Antipsychotic or antiemetic potential
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) Phenethyl substitution C₁₅H₂₀N₂O₂ 260.34 Bronchodilator; marketed for respiratory disorders

Key Observations :

  • Oxygen vs.
  • Substituent Effects : Bulky groups (e.g., phenethyl in Fenspiride) improve receptor selectivity, while halogens (e.g., bromo/chloro in pyridinyl derivatives) enhance bioactivity .
  • Salt Forms : Hydrobromide and hydrochloride salts improve aqueous solubility, critical for oral bioavailability .
Pharmacological Activity
  • Anti-Ulcer Activity: Derivatives like 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one exhibit anti-ulcer efficacy comparable to omeprazole, attributed to proton pump inhibition or cytoprotective mechanisms .
  • Bronchodilation : Fenspiride’s phenethyl group enables interaction with adrenergic or histamine receptors, reducing airway inflammation .
  • Antimicrobial Potential: Thiazolinone-spiro hybrids (e.g., 4-thia-azaspiro compounds) show activity against Gram-positive bacteria and fungi .

Biological Activity

2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide (CAS Number: 50707-79-4) is a spirocyclic compound that has attracted attention for its potential biological activities. Its unique structure, characterized by the incorporation of nitrogen and oxygen atoms, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its potential applications in medicinal chemistry.

The molecular formula of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide is C8H15BrN2O2, with a molecular weight of 251.124 g/mol. The compound's spirocyclic structure enhances its solubility in polar solvents, making it suitable for various pharmacological applications.

The biological activity of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the precise mechanisms involved and identify potential therapeutic pathways.

Biological Activities

Research indicates that 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide exhibits several notable biological activities:

  • Muscarinic Receptor Interaction : Similar compounds have shown high affinities for M1 and M2 muscarinic receptors, suggesting that 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide may also possess similar properties. For instance, derivatives with structural similarities have demonstrated antiamnesic activity and modulation of cognitive functions in animal models .
  • Antihypertensive Effects : Compounds related to this spirocyclic structure have been investigated for their antihypertensive properties. The ability to interact with vascular receptors may position this compound as a candidate for treating hypertension and related cardiovascular disorders .
  • Anti-inflammatory Potential : Recent studies on related compounds have shown significant anti-inflammatory effects through selective inhibition of TYK2/JAK1 kinases, suggesting that 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide could exhibit similar therapeutic benefits in inflammatory conditions .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals how slight variations can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one; hydrochlorideSimilar spirocyclic structure but different methyl positioningExhibits distinct pharmacological properties
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one; hydrochlorideVariation in methyl substitution locationPotentially different biological activities
1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromideLacks methyl group at position 2May influence solubility and reactivity

This table illustrates how modifications in the chemical structure can lead to significant differences in pharmacological profiles and applications.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide:

  • Synthesis and Activity Evaluation : A series of diazaspiro derivatives were synthesized and tested for their binding affinities to muscarinic receptors. Notably, one derivative exhibited high affinity for M1 receptors and demonstrated antiamnesic effects in vivo at low doses (0.1 mg/kg) while inducing hypothermia at higher doses (3 mg/kg) .
  • Inflammation Models : In a study assessing anti-inflammatory efficacy, a derivative showed potent inhibition of JAK/STAT signaling pathways in cellular models of inflammation, suggesting that modifications to the spirocyclic framework could enhance therapeutic efficacy against inflammatory diseases like ulcerative colitis .

Q & A

Basic: How is 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide synthesized and characterized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and spiro-ring formation. For example, azaspiro compounds are synthesized via nucleophilic substitution and ring closure using tert-butyl carbamate as a protecting group for amines . Characterization employs:

  • NMR spectroscopy : Distinctive 1H^1H and 13C^{13}C signals (e.g., vinylic protons at δ~6.08 ppm and spiro carbons at δ~92 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) to confirm molecular weight .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the spirocyclic system .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Identify proton environments (e.g., methyl groups, spiro carbons) and HMBC/HSQC correlations to confirm connectivity .
  • LC-MS/MS : Quantify purity and detect impurities using high-resolution mass analyzers .
  • X-ray diffraction : Resolve 3D conformation; SHELXL refines crystallographic data to <0.8 Å resolution .

Advanced: How to analyze the spirocyclic ring conformation’s impact on bioactivity?

Methodological Answer:

  • Cremer-Pople puckering parameters : Quantify ring puckering amplitude (qq) and phase angle (ϕ\phi) to assess non-planar distortions .
  • Molecular dynamics simulations : Model conformational flexibility and correlate with binding affinity (e.g., RIPK1 inhibition) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups) and evaluate changes in cytotoxicity .

Basic: What in vitro models are used to assess biological activity?

Methodological Answer:

  • Pancreatic carcinoma cell lines (CFPAC-1, MIA PaCa-2): Measure apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Selectivity screening : Compare IC50_{50} values in cancer vs. normal cells (e.g., HEK-293) to assess therapeutic index .

Advanced: What signaling pathways are modulated by this compound?

Methodological Answer:

  • Necroptosis pathway inhibition : Block RIPK1 kinase activity using biochemical assays (e.g., ADP-Glo™) and validate via Western blotting (phospho-MLKL detection) .
  • siRNA knockdown : Confirm target specificity by silencing RIPK1 and observing rescue effects in cell death assays .

Advanced: How to resolve discrepancies in cytotoxicity data across studies?

Methodological Answer:

  • Dose-response standardization : Use Hill slope analysis to compare potency in different cell lines .
  • Metabolic interference testing : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Advanced: How to elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to RIPK1 .
  • Molecular docking : Use AutoDock Vina to predict binding poses in the RIPK1 ATP-binding pocket .

Advanced: Design a study to evaluate in vivo therapeutic potential.

Methodological Answer:

  • Xenograft models : Administer compound (e.g., 10–50 mg/kg, i.p.) to immunodeficient mice with implanted CFPAC-1 tumors; monitor tumor volume and survival .
  • Pharmacokinetics : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution via LC-MS/MS .
  • Toxicity profiling : Assess liver/kidney function (ALT, BUN) and hematological parameters .

Advanced: Addressing contradictions in metabolic stability data.

Methodological Answer:

  • Microsomal stability assays : Incubate compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • CYP inhibition panels : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Advanced: How does spirocyclic conformation influence target binding?

Methodological Answer:

  • Torsional angle analysis : Use Gaussian software to calculate dihedral angles and compare with X-ray/NMR data .
  • Free-energy perturbation (FEP) : Simulate conformational changes and compute binding free energy (ΔG\Delta G) .

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